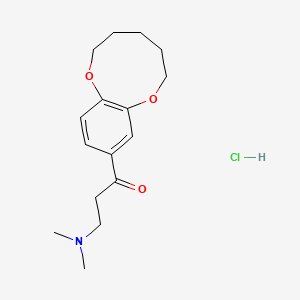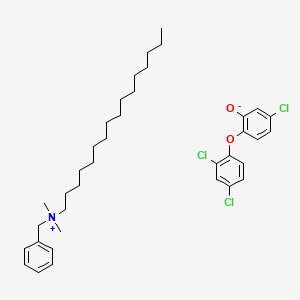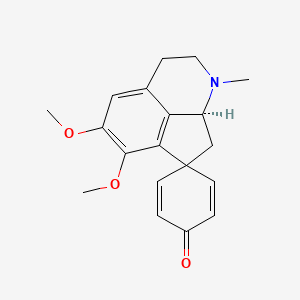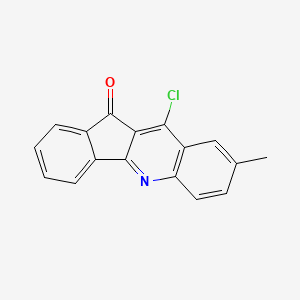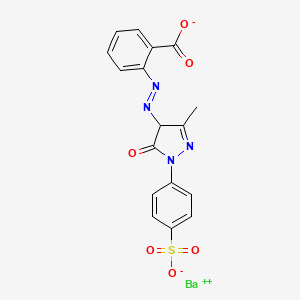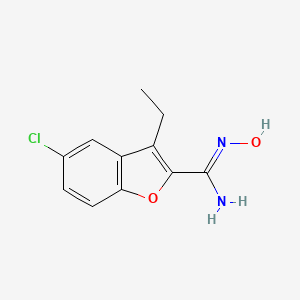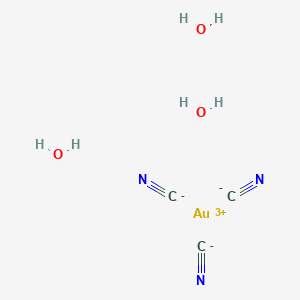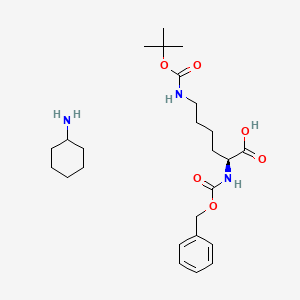
Einecs 284-200-5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Einecs 284-200-5は、欧州既存商業化学物質インベントリ(EINECS)に掲載されている化学物質です。 このインベントリには、1971年1月1日から1981年9月18日までの間に欧州共同体市場にあった物質が含まれています 。この化合物は、化学、生物学、医学、産業など、さまざまな分野におけるさまざまな用途で知られています。
準備方法
Einecs 284-200-5の調製方法は、化合物の特定の合成経路と反応条件を伴います。工業生産方法は通常、次のとおりです。
合成経路: この化合物は、縮合、エステル化、重合など、さまざまな化学反応によって合成できます。特定の合成経路は、目的の化合物の純度と用途によって異なります。
反応条件: this compoundを合成するための反応条件には、制御された温度、圧力、およびpHレベルが含まれます。反応を促進し、収率を向上させるために、触媒と溶媒が使用されることがよくあります。
工業生産: 工業生産方法は、反応器と連続フローシステムを使用した大規模合成を伴います。最終製品の一貫性と純度を確保するために、品質管理対策が実施されます。
化学反応の分析
Einecs 284-200-5は、次のものを含むさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化できます。酸化から生成される主な生成物には、カルボン酸やケトンが含まれます。
還元: 還元反応には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤の使用が含まれます。還元の生成物には、アルコールやアミンが含まれます。
置換: 置換反応は、化合物の官能基が別の官能基に置き換わるときに発生します。置換反応で使用される一般的な試薬には、ハロゲンや求核剤が含まれます。置換反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。
科学研究の応用
This compoundは、次のものを含む、幅広い科学研究の用途があります。
化学: この化合物は、さまざまな化学反応における試薬として、およびより複雑な分子を合成するためのビルディングブロックとして使用されます。
生物学: 生物学的研究では、this compoundは、細胞プロセスや生化学的経路を研究するために使用されます。分子生物学の実験では、マーカーまたはプローブとしても使用できます。
医学: この化合物は、さまざまな病気の治療薬候補としての使用など、潜在的な治療用途があります。診断ツールやアッセイの開発にも使用されます。
産業: this compoundは、ポリマー、コーティング、接着剤の生産に使用されます。また、製品の性能と安定性を向上させるために、さまざまな工業プロセスに添加剤としても使用されます。
科学的研究の応用
Einecs 284-200-5 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: In biological research, this compound is used to study cellular processes and biochemical pathways. It can also be used as a marker or probe in molecular biology experiments.
Medicine: The compound has potential therapeutic applications, including its use as a drug candidate for treating various diseases. It is also used in the development of diagnostic tools and assays.
Industry: this compound is used in the production of polymers, coatings, and adhesives. It is also used as an additive in various industrial processes to improve product performance and stability.
作用機序
Einecs 284-200-5の作用機序は、特定の分子標的と経路との相互作用を伴います。この化合物は、受容体または酵素に結合し、その活性を調節し、細胞プロセスを変更することによってその効果を発揮します。含まれる特定の分子標的と経路は、化合物が使用される用途と状況によって異なります。
類似の化合物との比較
This compoundは、他の類似の化合物と比較して、その独自性を強調できます。類似の化合物には次のものがあります。
Einecs 284-325-5: この化合物は、同様の化学的性質と用途を持っていますが、分子構造と特定の使用が異なります。
Einecs 246-672-0: さまざまな産業および研究用途で使用される、比較可能な特性を持つ別の化合物。
This compoundの独自性は、その特定の化学構造にあります。その構造は、幅広い用途に適した、独特の性質と反応性を付与します。
類似化合物との比較
Einecs 284-200-5 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Einecs 284-325-5: This compound has similar chemical properties and applications but differs in its molecular structure and specific uses.
Einecs 246-672-0: Another compound with comparable properties, used in different industrial and research applications.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity, making it suitable for a wide range of applications.
特性
CAS番号 |
84803-72-5 |
|---|---|
分子式 |
C25H41N3O6 |
分子量 |
479.6 g/mol |
IUPAC名 |
cyclohexanamine;(2S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C19H28N2O6.C6H13N/c1-19(2,3)27-17(24)20-12-8-7-11-15(16(22)23)21-18(25)26-13-14-9-5-4-6-10-14;7-6-4-2-1-3-5-6/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H,20,24)(H,21,25)(H,22,23);6H,1-5,7H2/t15-;/m0./s1 |
InChIキー |
PXENBDIRURLRNF-RSAXXLAASA-N |
異性体SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)N |
正規SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


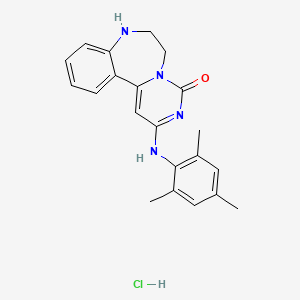
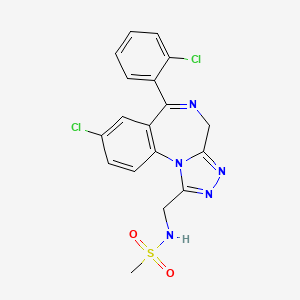

![3-[(4aR,11aS)-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazol-2-yl]-N,N-dimethylpropan-1-amine;(E)-but-2-enedioic acid](/img/structure/B12703965.png)
